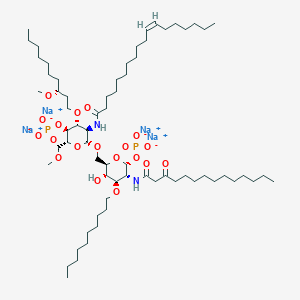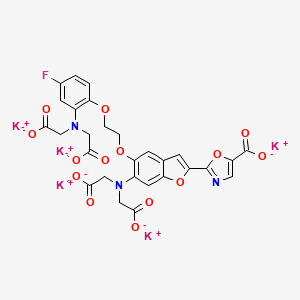
Propargyl-PEG14-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG14-OH is a polyethylene glycol (PEG)-based compound that features a propargyl group at one end and a hydroxyl group at the other. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The compound is known for its utility in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propargyl-PEG14-OH can be synthesized through the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method involves the use of propargyl alcohol as a starting material, which undergoes nucleophilic substitution to introduce the PEG chain . The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar nucleophilic substitution methods. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG14-OH undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This click chemistry reaction involves the addition of an azide group to the alkyne group in this compound, forming a triazole ring.
Nucleophilic substitution:
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: Used as catalysts in CuAAc reactions.
Bases such as sodium hydroxide: Used in nucleophilic substitution reactions to deprotonate the hydroxyl group.
Major Products Formed
Triazole derivatives: Formed through CuAAc reactions.
Functionalized PEG derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Propargyl-PEG14-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the development of targeted protein degradation technologies.
Medicine: Utilized in drug delivery systems and the development of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
The primary mechanism of action of Propargyl-PEG14-OH involves its role as a linker in click chemistry reactions. The alkyne group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules, forming stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and targeted protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG4-acid: A shorter PEG linker with similar click chemistry properties.
Propargyl-PEG8-OH: Another PEG-based linker with an intermediate chain length.
Uniqueness
Propargyl-PEG14-OH is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications requiring extended reach and enhanced solubility .
Propriétés
Formule moléculaire |
C31H60O15 |
|---|---|
Poids moléculaire |
672.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H60O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-31-46-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-32/h1,32H,3-31H2 |
Clé InChI |
NCYWTUCPBGJHKL-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


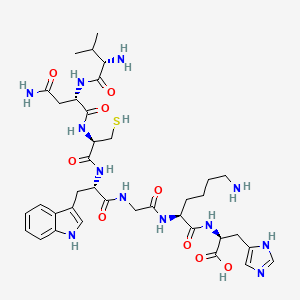
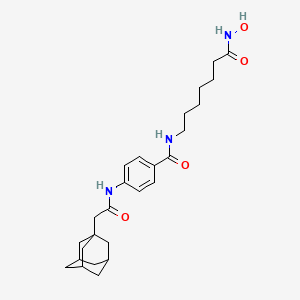
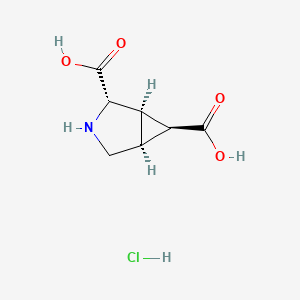
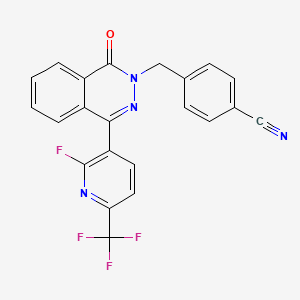
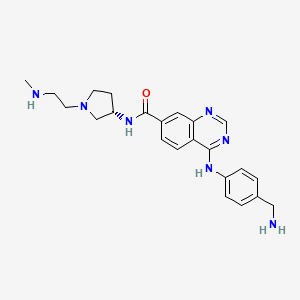
![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)
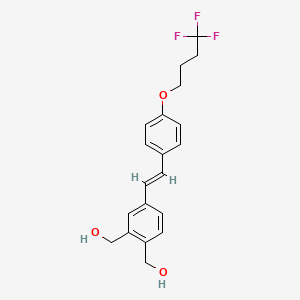

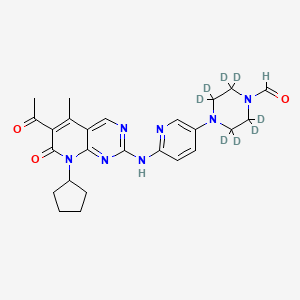

![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)

